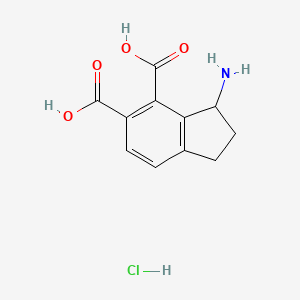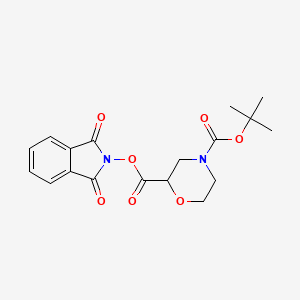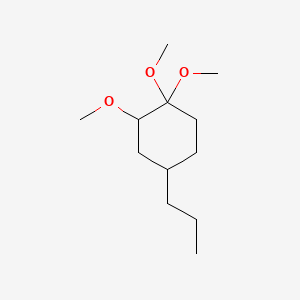
5-(2,2-difluoroethenyl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Difluoroethenyl)-2-methylpyrimidine (DFEMP) is a synthetic compound that is used in a wide range of scientific and industrial applications. It is an organic compound that belongs to the family of pyrimidines, which are heterocyclic compounds containing a six-membered ring of four carbon atoms and two nitrogen atoms. DFEMP is a colorless, volatile liquid with a pungent odor. It has a molar mass of 158.07 g/mol and a boiling point of 101.2 °C.
Wissenschaftliche Forschungsanwendungen
5-(2,2-difluoroethenyl)-2-methylpyrimidine has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals. It has also been used as a ligand in the synthesis of organometallic complexes.
5-(2,2-difluoroethenyl)-2-methylpyrimidine has been studied for its potential use as a fluorescent dye for biological imaging. It has also been studied for its ability to act as an electron transfer mediator in organic redox reactions. Additionally, 5-(2,2-difluoroethenyl)-2-methylpyrimidine has been studied for its potential as an antibacterial agent.
Wirkmechanismus
The mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine is not well understood. However, it is known that 5-(2,2-difluoroethenyl)-2-methylpyrimidine is able to act as an electron transfer mediator in organic redox reactions. This suggests that it may be able to interact with electron-rich molecules, such as those found in biological systems, and facilitate the transfer of electrons between them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,2-difluoroethenyl)-2-methylpyrimidine are not well understood. However, it has been studied for its potential use as an antibacterial agent. In vitro studies have shown that 5-(2,2-difluoroethenyl)-2-methylpyrimidine is able to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2,2-difluoroethenyl)-2-methylpyrimidine in laboratory experiments is its low cost and availability. It is also a relatively safe compound, with a low toxicity profile. However, it is a volatile liquid, which means that it must be handled with care and stored in a well-ventilated area. Additionally, it has a strong odor, which can be unpleasant for some people.
Zukünftige Richtungen
The potential applications of 5-(2,2-difluoroethenyl)-2-methylpyrimidine are still being explored. Future research could focus on its potential use as a fluorescent dye for biological imaging, its ability to act as an electron transfer mediator in organic redox reactions, and its potential as an antibacterial agent. Additionally, further research could focus on the mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine and its biochemical and physiological effects. Finally, future research could focus on the optimization of the synthesis of 5-(2,2-difluoroethenyl)-2-methylpyrimidine and the development of new methods for its synthesis.
Synthesemethoden
5-(2,2-difluoroethenyl)-2-methylpyrimidine can be synthesized through a variety of methods. The most common method is the condensation reaction of ethyl acetoacetate and 2,2-difluoroethylene. This reaction produces a mixture of 5-(2,2-difluoroethenyl)-2-methylpyrimidine and 5-(2,2-difluoroethyl)-2-methylpyridine. The two compounds can then be separated by column chromatography. Other methods of synthesis include the reaction of ethyl acetoacetate with 1,1-difluoroethylene or the reaction of ethyl acetoacetate with 2,2-difluoroacetaldehyde.
Eigenschaften
IUPAC Name |
5-(2,2-difluoroethenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-5-10-3-6(4-11-5)2-7(8)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAYDRLNSLVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)


![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)

![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)

![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)


![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)